(4-Aminobutyl)carbamic acid allyl ester (4-Aminobutyl)carbamic acid allyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC14214006
InChI: InChI=1S/C8H16N2O2/c1-2-7-12-8(11)10-6-4-3-5-9/h2H,1,3-7,9H2,(H,10,11)
SMILES:
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol

(4-Aminobutyl)carbamic acid allyl ester

CAS No.:

Cat. No.: VC14214006

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

(4-Aminobutyl)carbamic acid allyl ester -

Specification

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
IUPAC Name prop-2-enyl N-(4-aminobutyl)carbamate
Standard InChI InChI=1S/C8H16N2O2/c1-2-7-12-8(11)10-6-4-3-5-9/h2H,1,3-7,9H2,(H,10,11)
Standard InChI Key DELNXWAHGWREER-UHFFFAOYSA-N
Canonical SMILES C=CCOC(=O)NCCCCN

Introduction

Chemical Identity and Structural Features

(4-Aminobutyl)carbamic acid allyl ester (IUPAC name: prop-2-enyl N-(4-aminobutyl)carbamate) is a low-molecular-weight compound (172.22 g/mol) with the formula C₈H₁₆N₂O₂. Its structure comprises a 4-aminobutyl chain linked to a carbamate group, which is further esterified with an allyl moiety. The allyl ester group introduces reactivity toward transition metal-catalyzed deprotection, while the primary amine enables participation in conjugation or further functionalization.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₆N₂O₂
Molecular Weight172.22 g/mol
IUPAC Nameprop-2-enyl N-(4-aminobutyl)carbamate
Canonical SMILESC=CCOC(=O)NCCCCN
InChI KeyDELNXWAHGWREER-UHFFFAOYSA-N

The compound’s allyl ester group is critical for its role as a protecting group, as it can be selectively removed under mild conditions using palladium catalysts or nucleophiles . This contrasts with bulkier carbamate protectants like tert-butyl (Boc) or benzyloxycarbonyl (Cbz) groups, which require stronger acidic or reductive conditions for cleavage .

Applications in Organic Synthesis

Amine Protection and Deprotection Strategies

The allyl carbamate group in this compound serves as a temporary protecting group for primary amines during multi-step syntheses. Its key advantage lies in its orthogonality to other protecting groups (e.g., Boc, Fmoc), enabling sequential deprotection in complex peptide or polymer syntheses . For example, in solid-phase peptide synthesis (SPPS), allyl carbamates are cleaved using palladium(0) catalysts in the presence of nucleophiles like morpholine, leaving acid-labile groups (e.g., Boc) intact .

Building Block for Heterocyclic Compounds

The primary amine moiety of (4-aminobutyl)carbamic acid allyl ester participates in cyclization reactions to form pyrrolidines, piperazines, and other nitrogen heterocycles. A notable application is its use in the synthesis of magnetic resonance imaging (MRI) contrast agents, where it facilitates the incorporation of gadolinium chelators into amyloid-targeting peptides .

Role in Medicinal Chemistry

Carbamates, including allyl derivatives, are pivotal in prodrug design due to their stability in physiological environments and susceptibility to enzymatic hydrolysis in target tissues . While direct applications of (4-aminobutyl)carbamic acid allyl ester in drug development are less documented, its structural analogs have been employed to:

  • Enhance blood-brain barrier permeability of neuroactive compounds .

  • Improve the solubility of hydrophobic drug candidates through temporary carbamate masking of amine functionalities .

Future Directions and Research Opportunities

Emerging studies highlight the potential of allyl carbamates in click chemistry and bioconjugation, where their rapid and selective deprotection could streamline the synthesis of antibody-drug conjugates (ADCs) or polymeric nanomaterials. Further investigation into enzymatic cleavage mechanisms may also unlock applications in targeted drug delivery systems.

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